(S)-1-Amino-4-methylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-amino-4-methylpentan-3-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-amino-4-methylpentan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 4-methylpentan-3-one, using a chiral reducing agent to ensure the correct stereochemistry. Another method involves the asymmetric hydrogenation of the corresponding unsaturated precursor.
Industrial Production Methods
Industrial production of (3S)-1-amino-4-methylpentan-3-ol typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-amino-4-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylpentan-3-one, while reduction may yield 4-methylpentan-3-ol.
Scientific Research Applications
(3S)-1-amino-4-methylpentan-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-1-amino-4-methylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-amino-4-methylpentan-3-ol: The enantiomer of (3S)-1-amino-4-methylpentan-3-ol, with different stereochemistry.
1-amino-4-methylpentan-3-one: A related compound with a ketone functional group instead of an alcohol.
4-methylpentan-3-ol: A similar compound lacking the amino group.
Uniqueness
(3S)-1-amino-4-methylpentan-3-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(3S)-1-amino-4-methylpentan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
InChI Key |
ZTKFDYZSGCIKNI-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H](CCN)O |
Canonical SMILES |
CC(C)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.